Compound Description: This compound is a known antimalarial drug, used as a reference standard in a study exploring novel 2-[(4-amino-6-methyl-2-pyrimidinyl)amino]-benzimidazoles for antimalarial activity. []
Relevance: This compound shares a core 4-amino-6-methyl-2-pyrimidinyl structure with N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine. Both compounds feature an aminoalkyl side chain attached to the 4-position of the pyrimidine ring. The key difference lies in the substitution at the 2-position: 1-(p-chlorophenyl)-3-(4-[[2-(diethylamino)ethyl]amino]-6-methyl-2-pyrimidinyl)guanidine (I) has a chlorophenylguanidine group, while N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine has a pyridinyl group. []
Compound Description: This benzimidazole derivative exhibited significant "curative" activity against Plasmodium berghei in a single subcutaneous dose and potent suppressive activity against P. berghei orally. It also showed marked activity against a cycloguanil-resistant line of P. berghei. []
Relevance: This compound belongs to a series of 2-[(4-amino-6-methyl-2-pyrimidinyl)amino]-benzimidazoles synthesized for their antimalarial activity. It shares the same 4-[[2-(diethylamino)ethyl]amino]-6-methyl-2-pyrimidinyl moiety with 1-(p-chlorophenyl)-3-(4-[[2-(diethylamino)ethyl]amino]-6-methyl-2-pyrimidinyl)guanidine (I) and a structurally similar 4-amino-6-methyl-2-pyrimidinyl core with N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine. []
Compound Description: This compound displayed the highest suppressive activity against P. berghei amongst its series, demonstrating 28 times the potency of both 1-(p-chlorophenyl)-3-(4-[[2-(diethylamino)ethyl]amino]-6-methyl-2-pyrimidinyl)guanidine (I) and quinine hydrochloride. It also showed strong suppressive activity against P. gallinaceum in chicks. Due to its promising profile, it was selected for preclinical toxicological studies and clinical trial. []
Relevance: This compound is another potent antimalarial agent from the 2-[(4-amino-6-methyl-2-pyrimidinyl)amino]-benzimidazole series, emphasizing the importance of this core structure for antimalarial activity. Like the other compounds mentioned, it shares a structurally similar 4-amino-6-methyl-2-pyrimidinyl core with N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine. []
Compound Description: This triazolobenzodiazepine derivative displays anti-inflammatory activity. []
Relevance: Although this compound does not share a direct structural similarity with N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine, it is relevant because the paper describing its structure emphasizes the pharmacological importance of N-substituted [, , ]triazolo[4,3-a][1,5]benzodiazepin-5-amines. This chemical class is known to exhibit anti-inflammatory, analgesic, and anticonvulsant properties depending on the substitution pattern. The N,N-dimethyl moiety in N,N'-dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepin-5-amine is also found in N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine, suggesting potential shared pharmacological features or synthetic strategies. []
Compound Description: This chiral tetradentate ligand has been shown to be effective for enantioselective alkylation, Michael additions, and aldolization reactions in both stoichiometric and, in some cases, catalytic amounts. []
Relevance: This compound also features a N,N-dimethyl moiety found in N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine. This suggests potential commonalities in synthetic approaches. Additionally, both compounds possess complex amine-rich structures, indicating possible shared features in their reactivity and coordination chemistry. []
Compound Description: This compound serves as a lead compound in the development of CDK9 inhibitors. [] Its structural analysis in complex with CDK2 and CDK9 revealed that it adopts different conformations in each kinase, prompting the design of an "inward" conformation macrocyclic structure to enhance CDK9 selectivity. []
Relevance: This compound shares a core pyrimidine-thiazole structure with N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine. Both compounds feature a 2-aminothiazole ring linked to the 4-position of a pyrimidine. The key differences lie in the substitutions on the pyrimidine ring. 5-(2-((3-(1,4-diazepan-1-yl)phenyl)amino)-pyrimidin-4-yl)-N,4-dimethyl-thiazol-2-amine (5) has a 2-anilinopyrimidin-4-yl group with a diazepane substituent on the aniline ring, while N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine has a 4-methyl-2-(4-pyridinyl)pyrimidin-5-yl group with an aminoethyl substituent. []
Compound Description: This aminofurazan-based Rho kinase inhibitor demonstrated potent vasodilatory effects in rats, decreasing both pulmonary and systemic arterial pressures. It was found to be more potent than other Rho kinase inhibitors like Y-27632 and fasudil. []
Relevance: Although SB-772077-B does not share direct structural similarities with N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine, both compounds belong to a broader class of heterocyclic compounds with potential biological activity. The research on SB-772077-B highlights the development and investigation of novel heterocyclic structures for therapeutic applications, much like the studies involving N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine and its related compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.